(R)-2-Hydroxy-2-cyclohexylacetonitrile

Description

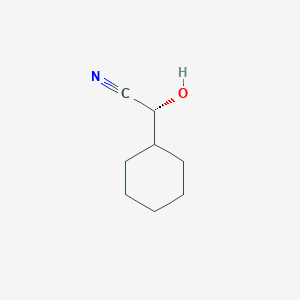

(R)-2-Hydroxy-2-cyclohexylacetonitrile is a chiral nitrile derivative characterized by a cyclohexyl group and a hydroxyl group attached to the same carbon atom. Its enantiomeric specificity (R-configuration) makes it valuable in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemistry influences biological activity. The compound’s structure (C₈H₁₃NO) includes a polar nitrile group and a hydrophobic cyclohexyl moiety, contributing to its unique solubility and reactivity profiles.

Properties

CAS No. |

100007-62-3 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(2R)-2-cyclohexyl-2-hydroxyacetonitrile |

InChI |

InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m0/s1 |

InChI Key |

JLNKJTJSIQKWEU-QMMMGPOBSA-N |

SMILES |

C1CCC(CC1)C(C#N)O |

Isomeric SMILES |

C1CCC(CC1)[C@H](C#N)O |

Canonical SMILES |

C1CCC(CC1)C(C#N)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features

The table below highlights key structural differences and similarities between (R)-2-Hydroxy-2-cyclohexylacetonitrile and selected analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₁₃NO | 139.20 | Chiral center (R-configuration), cyclohexyl, nitrile |

| 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | C₁₄H₁₆N₂O₂ | 244.29 | Dual hydroxyl groups (cyclohexyl and phenyl), nitrile |

| 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | C₁₀H₈N₂O₂ | 188.18 | Indolinone core, nitrile, ketone functionality |

Key Observations:

- Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound enhances lipophilicity compared to the phenyl or indolinone groups in analogs, influencing membrane permeability in biochemical contexts .

- Functional Groups: The presence of additional hydroxyl or ketone groups in analogs modifies reactivity. For example, the indolinone derivative’s ketone group enables participation in Schiff base formation, unlike the target compound .

Physicochemical Properties

Discussion:

- Solubility: The indolinone analog’s higher solubility in dimethylformamide (DMF) correlates with its planar aromatic structure, facilitating π-π interactions. In contrast, the cyclohexyl group in the target compound reduces polarity, favoring solubility in chloroform or dichloromethane.

- Hazards : Structural similarities suggest the target compound may share hazards with its phenyl-substituted analog, such as skin/eye irritation (Category 2) .

Crystallographic and Computational Insights

The SHELX software suite is widely employed for crystallographic refinement of small molecules, including nitrile derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.